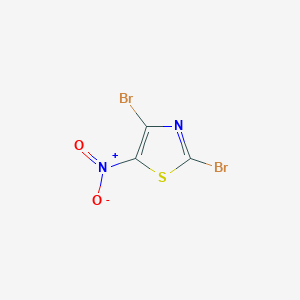
2,4-dibromo-5-nitroThiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-5-nitroThiazole is an organic compound with the molecular formula C3HBr2N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a nitro group at position 5 on the thiazole ring. It is known for its pale-yellow color and pyridine-like odor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-5-nitroThiazole typically involves the bromination of 5-nitrothiazole. One common method is the diazotization of 2-amino-5-nitrothiazole in the presence of sulfuric acid and copper sulfate, followed by treatment with sodium bromide . Another method involves the bromination of 5-nitrothiazole using bromine in acetic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
化学反应分析
Types of Reactions: 2,4-Dibromo-5-nitroThiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for the reduction of the nitro group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
科学研究应用
2,4-Dibromo-5-nitroThiazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-dibromo-5-nitroThiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The bromine atoms can participate in halogen bonding, affecting the compound’s binding to molecular targets . The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular metabolism .
相似化合物的比较
2-Bromo-5-nitrothiazole: Similar structure but with only one bromine atom.
5-Nitrothiazole: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,4-Dichloro-5-nitrothiazole: Chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness: 2,4-Dibromo-5-nitroThiazole is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. Its combination of bromine and nitro groups makes it a versatile compound for various chemical transformations and applications .
属性
分子式 |
C3Br2N2O2S |
|---|---|
分子量 |
287.92 g/mol |
IUPAC 名称 |
2,4-dibromo-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C3Br2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 |
InChI 键 |
KCBCYYUNLTZFJW-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(SC(=N1)Br)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


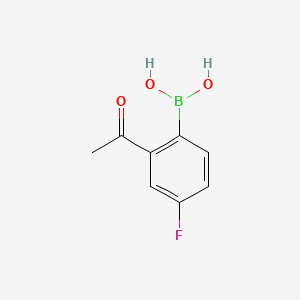
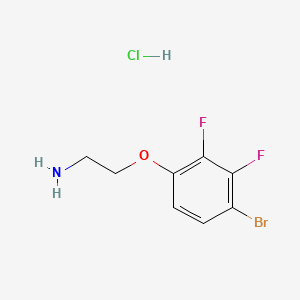
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
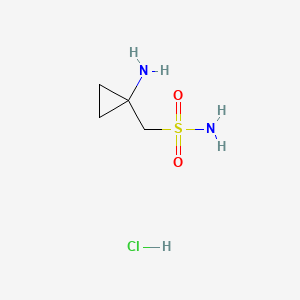
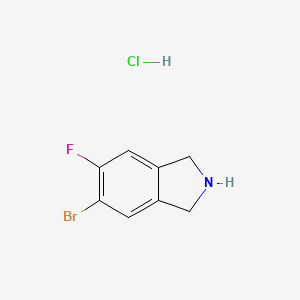
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
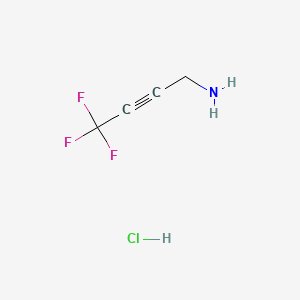
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)

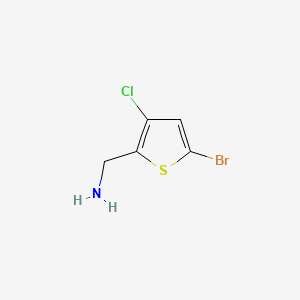
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
